molecular formula C15H16F3N3O B2584002 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1226449-46-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2584002
CAS RN: 1226449-46-2
M. Wt: 311.308
InChI Key: VWBOCYYQWKLXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, commonly known as DPEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPEB is a small molecule that can selectively inhibit the activity of a specific protein, making it a valuable tool for investigating the role of this protein in various biological processes.

Scientific Research Applications

Antitubercular Activity

This compound has shown potential in the fight against tuberculosis. Derivatives of the 3,5-dimethylpyrazole moiety, which is part of this compound’s structure, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives have demonstrated potent activity, suggesting that further research into this compound could yield new antitubercular agents .

Antimicrobial Properties

The imidazole ring, a close relative of the pyrazole ring found in this compound, is known for its antimicrobial properties. While specific studies on this compound are not available, its structural similarity to imidazole derivatives suggests it may also possess antimicrobial capabilities, warranting further investigation into its potential as an antimicrobial agent .

Anti-inflammatory Uses

Compounds containing the imidazole and pyrazole rings have been reported to exhibit anti-inflammatory properties. Given the structural features of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide , it could be hypothesized that it may also serve as an anti-inflammatory agent, although specific studies would be needed to confirm this application .

Anticancer Potential

The presence of a trifluoromethyl group in aromatic compounds has been associated with anticancer activity. This compound, featuring a trifluoromethyl group, may have potential in cancer research, particularly in the design of new chemotherapeutic agents. Further research could explore its efficacy and mechanism of action in cancer cells .

Antidiabetic Activity

Imidazole derivatives, which share a similar heterocyclic structure with this compound, have shown antidiabetic activity. This suggests that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide might also be explored for its potential use in managing diabetes, although direct research on this compound is necessary .

Antiviral Applications

The structural complexity of this compound, with its multiple rings and functional groups, could make it a candidate for antiviral drug development. While there is no direct evidence for this compound’s antiviral activity, its structural analogs have been used in the synthesis of compounds with antiviral properties, indicating a promising area for future research .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-10-9-11(2)21(20-10)8-7-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBOCYYQWKLXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.